molecular formula C10H16Cl2N2 B1460284 (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride CAS No. 2059942-47-9

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride

Cat. No.: B1460284
CAS No.: 2059942-47-9
M. Wt: 235.15 g/mol
InChI Key: XTMBMUGEHOUIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride is a chemical building block supplied as a solid powder for research purposes. The compound features a primary amine group attached to the 5-position of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high importance in medicinal chemistry . The THIQ core is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities. This scaffold is found in numerous clinically used drugs and bioactive natural products, with documented activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects . Furthermore, THIQ derivatives have shown significant potential in neuroscience research, being investigated for the treatment of neurodegenerative disorders such as Parkinson's disease, cognitive diseases, and Alzheimer's disease . The presence of the functionalizable methanamine group makes this dihydrochloride salt a versatile intermediate for constructing more complex molecules via synthetic methods like the Pictet-Spengler condensation or Bischler-Nepieralski cyclization . This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;;/h1-3,12H,4-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMBMUGEHOUIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline class of compounds, characterized by a bicyclic structure that includes a saturated isoquinoline moiety. Its chemical formula is C10_{10}H14_{14}Cl2_2N2_2, and it is typically presented as a dihydrochloride salt to enhance solubility in biological systems.

1. Antagonistic Effects on Orexin Receptors

Research indicates that tetrahydroisoquinoline derivatives can act as selective antagonists for orexin receptors, particularly OX1. A study demonstrated that certain substituted tetrahydroisoquinolines exhibit significant potency in inhibiting OX1 receptor activity, with implications for treating conditions such as drug addiction. For instance, compounds designed from this scaffold showed IC50 values in the nanomolar range, indicating strong receptor binding affinity .

Table 1: Potency of Selected Tetrahydroisoquinoline Derivatives at Orexin Receptors

Compound IDOX1 IC50 (nM)OX2 IC50 (nM)Selectivity Ratio (OX1/OX2)
Compound 72119810068.5
Compound 7316.1>10000>620

2. Antimicrobial and Antimalarial Properties

Several studies have highlighted the antimicrobial properties of tetrahydroisoquinoline derivatives. Notably, certain compounds demonstrated potent anti-malarial activity against resistant strains of Plasmodium falciparum, with efficacy attributed to their ability to disrupt gametocyte development without affecting liver stages .

3. Neuroprotective and Anticonvulsant Effects

Tetrahydroisoquinolines have also been investigated for their neuroprotective properties. For example, one study reported significant anticonvulsant activity associated with specific derivatives of tetrahydroisoquinoline . This suggests potential applications in treating epilepsy and other neurological disorders.

4. Dopaminergic Modulation

The compound has been identified as a positive allosteric modulator of D1 dopamine receptors. This property is particularly relevant for conditions involving dopaminergic dysregulation, such as Parkinson's disease and schizophrenia . The modulation of dopamine pathways indicates its potential therapeutic role in enhancing cognitive functions and motor control.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at various positions on the tetrahydroisoquinoline scaffold can significantly alter receptor affinity and selectivity.

Key SAR Findings:

  • Substituents at the 7-position enhance OX1 receptor potency.
  • The introduction of electron-withdrawing groups at specific positions increases selectivity for OX1 over OX2.
  • The presence of hydrophobic groups generally improves binding affinity to dopaminergic receptors.

Table 2: Summary of SAR Modifications and Their Effects

PositionModification TypeEffect on Activity
1Alkyl substitutionIncreased potency at OX1
7Electron-withdrawing groupEnhanced selectivity for OX1
NMethylationImproved solubility and bioavailability

Case Study 1: Orexin Antagonism in Drug Addiction

A study involving rats demonstrated that a tetrahydroisoquinoline derivative effectively reduced cocaine-induced conditioned place preference, suggesting its potential use in addiction therapies .

Case Study 2: Antimalarial Efficacy

In vitro studies showed that specific tetrahydroisoquinolone derivatives inhibited P. falciparum growth with minimal cytotoxicity to human cells, highlighting their therapeutic promise against malaria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on structural features, physicochemical properties, and commercial availability.

Structural and Functional Analogues

Compound Name CAS No. Structural Difference Key Properties/Applications Availability Status
(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride Not Provided Reference compound; dihydrochloride salt Potential CNS modulation (theoretical) Discontinued
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride Not Provided Methanamine group at position 3 vs. 5 Unknown; discontinued due to synthesis challenges Discontinued
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride 175871-45-1 Amine group directly attached at position 5 Higher polarity; possible metabolic instability Available
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) 62-31-7 Catecholamine backbone; lacks bicyclic structure Clinically used for shock/cardiac arrest Widely available
2-Methylisoindolin-5-amine dihydrochloride 2061996-91-4 Isoindoline core with methyl substitution Reduced steric hindrance; enhanced solubility Research-grade

Key Observations

Positional Isomerism: Substitution at the 3- vs. The 5-position substitution in the target compound may enhance interaction with planar receptor sites compared to 3-substituted analogs .

Salt Form: The dihydrochloride salt improves solubility in aqueous media compared to freebase analogs (e.g., 1,2,3,4-Tetrahydroisoquinolin-5-amine) but may introduce stability issues under basic conditions .

Functional Group Variations : Replacement of methanamine with a primary amine (e.g., 175871-45-1) reduces molecular weight but increases susceptibility to oxidative deamination, limiting bioavailability .

Non-Isoquinoline Analogs: Dopamine HCl (62-31-7) shares amine functionality but lacks the bicyclic structure, resulting in distinct pharmacological targets (e.g., adrenergic receptors vs. hypothetical CNS targets for the tetrahydroisoquinoline series) .

Preparation Methods

Mechanism and Variants

  • Initial condensation between phenylethylamine and an aldehyde forms an iminium ion.
  • Activation by Brønsted or Lewis acids promotes cyclization to the tetrahydroisoquinoline.
  • Variants include asymmetric versions using chiral auxiliaries or catalysts to obtain enantiopure products.

Specific Synthetic Example

  • Synthesis of N-acetyl intermediates from 2-(3,4-dimethoxyphenyl)ethylamine.
  • Conversion to N-acylcarbamates followed by reduction with diisobutyl aluminum hydride (DIBAL-H).
  • Cyclization mediated by boron trifluoride etherate (BF3·OEt2) to yield the tetrahydroisoquinoline derivative.

Advantages

  • High yields (often >90%)
  • Potential for enantioselective synthesis using chiral auxiliaries such as (1R,2S,5R)-(−)menthyl-(S)-p-toluene sulfinate or chiral catalysts like (R)-TRIP and (S)-BINOL.
  • Microwave-assisted Pictet–Spengler reactions can reduce reaction times significantly while maintaining high yields.

Bischler–Napieralski Cyclization

This method involves the cyclization of β-phenylethylamides under dehydrating conditions to form dihydroisoquinolines, which can be further reduced to tetrahydroisoquinolines.

Typical Procedure

  • Preparation of ketoamides or amides from phenylacetic acid derivatives.
  • Cyclization using reagents such as phosphorus oxychloride (POCl3).
  • Reduction of the resulting dihydroisoquinoline intermediate with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield tetrahydroisoquinolines.

Applications

  • Synthesis of N-substituted tetrahydroisoquinolines.
  • Biomimetic total synthesis of complex alkaloids involving asymmetric transfer hydrogenation (ATH) for stereocontrol.

Reduction and Cyclization of Ketoamides

A more recent approach involves the reduction of ketoamides to hydroxyamides, followed by acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.

Procedure Summary

  • Ketoamides are reduced with sodium borohydride (NaBH4) in methanol to give hydroxyamides with 85–90% yield.
  • Cyclization is promoted by catalytic amounts of p-toluenesulfonic acid in dichloromethane at room temperature, yielding tetrahydroisoquinolines in 90–97% yield.

Multicomponent Reactions (MCRs)

MCRs offer efficient one-pot syntheses of tetrahydroisoquinoline derivatives, often under solvent-free or mild conditions.

Example

  • Reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile to yield 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives with yields between 85–97%.

Advantages

  • High atom economy.
  • Short reaction times.
  • Structural diversity accessible by varying components.

Preparation of (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine Dihydrochloride

While direct literature on the preparation of this compound is limited, the compound can be synthesized by adapting the above methods to introduce the methanamine group at the 5-position of the tetrahydroisoquinoline ring, followed by conversion to the dihydrochloride salt.

Proposed Synthetic Route

  • Core formation: Use Pictet–Spengler or Bischler–Napieralski cyclization to build the tetrahydroisoquinoline skeleton with a suitable substituent at the 5-position (e.g., a formyl or hydroxymethyl group).

  • Functional group transformation: Convert the substituent to a methanamine group via reductive amination or amination reactions.

  • Salt formation: Treat the free base with hydrochloric acid to obtain the dihydrochloride salt, enhancing stability and solubility.

Data Table: Summary of Key Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Pictet–Spengler Condensation Phenylethylamine + Aldehyde, BF3·OEt2, acid catalysis 85–98 Can be asymmetric; microwave-assisted versions exist
Bischler–Napieralski Cyclization β-Phenylethylamide, POCl3, NaBH4 or LiAlH4 80–95 Suitable for N-substituted derivatives
Reduction and Cyclization of Ketoamides NaBH4 reduction, p-toluenesulfonic acid cyclization 85–97 Mild conditions, high yield
Multicomponent Reactions Aromatic aldehydes + N-methyl piperidin-4-one + malononitrile 85–97 One-pot, solvent-free, structurally diverse

Research Findings and Considerations

  • The choice of synthetic method depends on the desired substitution pattern, stereochemistry, and functional groups.
  • Asymmetric synthesis is achievable via chiral auxiliaries or catalysts, which is critical for biological activity.
  • The dihydrochloride salt form improves compound handling and biological testing.
  • Recent advances include microwave-assisted synthesis and biomimetic approaches that improve efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1,2,3,4-tetrahydroisoquinolin-5-yl)methanamine dihydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol under inert atmosphere. For example, the tetrahydroisoquinoline core can be functionalized via nucleophilic substitution or cyclization reactions. Reaction optimization includes adjusting temperature (0–25°C), pH (acidic for imine formation), and solvent polarity to enhance yield and purity. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous diethyl ether .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with key signals for the methanamine group (δ 2.8–3.2 ppm) and aromatic protons (δ 6.5–7.5 ppm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₂·2HCl). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How is the compound’s stability evaluated under storage and experimental conditions?

  • Methodological Answer : Accelerated stability studies are conducted by storing the compound at 25°C/60% relative humidity (ICH guidelines) and monitoring degradation via HPLC. Thermal stability is assessed using differential scanning calorimetry (DSC) to identify decomposition temperatures. Light sensitivity is tested by exposing samples to UV-Vis radiation (ICH Q1B) and comparing NMR spectra pre- and post-exposure .

Advanced Research Questions

Q. What strategies mitigate low yields during dihydrochloride salt formation?

  • Methodological Answer : Low yields often stem from incomplete protonation or hygroscopicity. Solutions include:

  • Using anhydrous HCl gas instead of aqueous HCl to avoid dilution.
  • Employing non-polar solvents (e.g., diethyl ether) to precipitate the salt efficiently.
  • Adding molecular sieves to absorb residual moisture during reaction .

Q. How can computational methods predict biological target interactions for SAR studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with targets like monoamine transporters or G-protein-coupled receptors. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Comparative SAR studies with analogs (e.g., 7-methoxy or fluorinated derivatives) highlight substituent effects on binding affinity .

Q. What experimental designs resolve contradictions in reported receptor binding data?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence polarization). To address this:

  • Standardize cell lines (e.g., HEK293 expressing human receptors) and buffer conditions (pH 7.4, 1 mM Mg²⁺).
  • Perform saturation binding assays with [³H]-ligands to determine Kd and Bmax.
  • Validate results using orthogonal methods (e.g., functional cAMP assays for GPCR activity) .

Q. How are metabolic pathways and toxicity profiles elucidated in preclinical studies?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes + NADPH) identify Phase I metabolites via LC-MS/MS. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks. Acute toxicity is evaluated in rodent models (OECD 423) with histopathological analysis of liver/kidney tissues. Ames tests screen for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.